3-Ethenylbenzene-1-thiol
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Overview
Description
3-Ethenylbenzene-1-thiol, also known as styrene thiol, is an organic compound characterized by the presence of a thiol group (-SH) attached to a benzene ring with an ethenyl group (-CH=CH2) at the meta position. This compound is notable for its distinct sulfurous odor and its applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenylbenzene-1-thiol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated styrene derivative with a thiol reagent.
Thiourea Method: Another approach involves the reaction of 3-bromostyrene with thiourea, followed by hydrolysis to produce the desired thiol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions, utilizing cost-effective and readily available reagents. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Iodine (I2), bromine (Br2)
Reducing Agents: Zinc (Zn), hydrochloric acid (HCl)
Nucleophiles: Sodium hydrosulfide (NaSH), thiourea
Major Products:
Disulfides: Formed through oxidation reactions
Thioethers: Formed through substitution reactions
Scientific Research Applications
3-Ethenylbenzene-1-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethenylbenzene-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems, where thiol-disulfide interconversion plays a role in maintaining cellular redox balance . The compound can also act as a nucleophile, participating in substitution reactions that modify other molecules .
Comparison with Similar Compounds
Benzyl Mercaptan: Similar to 3-ethenylbenzene-1-thiol but with a benzyl group instead of an ethenyl group.
Thiophenol: Contains a thiol group directly attached to a benzene ring without any additional substituents.
2-Butene-1-thiol: A thiol with a butene group instead of an ethenyl group.
Uniqueness: this compound is unique due to the presence of both an ethenyl group and a thiol group on the benzene ring, which allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
72032-27-0 |
---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
3-ethenylbenzenethiol |
InChI |
InChI=1S/C8H8S/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 |
InChI Key |
SCXIDQOYDZIEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)S |
Origin of Product |
United States |
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